4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the tetrahydrofuran moiety. These components are then combined through a series of reactions, including nucleophilic substitution and cyclization, to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted triazoles and fluorophenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to the modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
4-(4-Chlorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
4-(4-Methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness: 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its specific fluorophenyl group, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-10-5-3-9(4-6-10)12-13(18-19-17-12)14(20)16-8-11-2-1-7-21-11/h3-6,11H,1-2,7-8H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHTDCOHQREOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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